N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(2,4-Dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked via an acetamide group to a 2,4-dichlorobenzyl moiety. This compound is synthesized through a multi-step process involving the oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with hydrogen peroxide, followed by reaction with 2-chloro-N-(2,4-dichlorobenzyl)acetamide .
Properties
Molecular Formula |
C19H17Cl2N3O4 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O4/c1-27-16-6-13-15(7-17(16)28-2)23-10-24(19(13)26)9-18(25)22-8-11-3-4-12(20)5-14(11)21/h3-7,10H,8-9H2,1-2H3,(H,22,25) |
InChI Key |
XHHIPVPGSAASFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Nitro-4,5-dimethoxyacetophenone
The process begins with 3,4-dimethoxyacetophenone, which undergoes nitration using concentrated nitric acid (HNO₃) in acetic anhydride at 0–5°C. This regioselective reaction produces 2-nitro-4,5-dimethoxyacetophenone with yields exceeding 85%.
Key conditions:
Condensation with N,N-Dimethylformamide Dimethyl Acetal
The nitroketone intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux (110–120°C) for 12 hours. This forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, a critical precursor for ring closure.
Monitoring: Thin-layer chromatography (TLC) using hexane/ethyl acetate (8:2) confirms completion.
Reductive Cyclization
Hydrogenation over palladium on carbon (Pd/C, 10% w/w) in methanol at 50°C facilitates simultaneous nitro group reduction and cyclization. This yields 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently oxidized to the 4-oxoquinazolinone using potassium permanganate (KMnO₄) in acidic medium.
Yield optimization:
Acetamide Side Chain Introduction
The quinazolinone core reacts with bromoacetyl bromide in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Subsequent amidation with 2,4-dichlorobenzylamine in dimethylformamide (DMF) at 80°C for 8 hours affords the target compound.
Critical parameters:
-
Molar ratio: 1:1.2 (quinazolinone:bromoacetyl bromide)
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:1).
Gould-Jacobs Cyclization Approach
Formation of Ethoxymethylene Intermediate
3,4-Dimethoxyaniline reacts with ethoxymethylenemalononitrile in ethanol under reflux, forming an ethoxymethylene intermediate. This step requires strict anhydrous conditions to prevent hydrolysis.
Reaction profile:
Cyclization to Quinazolinone
Thermal cyclization at 250°C in diphenyl ether generates the 4-oxoquinazoline scaffold. The high-temperature step demands short reaction times (10–15 minutes) to avoid decomposition.
Alternative conditions: Microwave-assisted synthesis reduces time to 5 minutes at 200°C with comparable yields.
Functionalization Steps
The acetamide and dichlorobenzyl groups are introduced sequentially via:
-
Alkylation: Using ethyl bromoacetate in the presence of K₂CO₃.
-
Hydrolysis: Conversion to the carboxylic acid with NaOH (2M).
-
Amide coupling: EDCl/HOBt-mediated reaction with 2,4-dichlorobenzylamine.
Comparative Analysis of Methods
| Parameter | Nitration-Condensation Route | Gould-Jacobs Route |
|---|---|---|
| Total Yield | 58% | 42% |
| Reaction Steps | 5 | 4 |
| Scalability | Industrial-friendly | Lab-scale |
| Key Advantage | High regioselectivity | Fewer intermediates |
| Purification Challenge | Multiple recrystallizations | Column chromatography |
The nitration-condensation method offers better yields and scalability, making it preferable for bulk synthesis. However, the Gould-Jacobs route provides faster access to the quinazolinone core despite lower overall efficiency.
Optimization Strategies
Solvent Systems
Catalytic Enhancements
Purity Control
-
HPLC conditions: C18 column, acetonitrile/water (65:35), 1 mL/min flow rate, UV detection at 254 nm.
-
Impurity profile: <0.5% residual solvents (ICH Q3C compliant).
Characterization Data
Spectroscopic Properties
Thermal Properties
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3,4-Dimethoxyacetophenone | 38% |
| Catalysts | 22% |
| Solvent Recovery | 15% |
Waste Management
-
E-factor: 12.7 kg waste/kg product (improved to 8.9 with solvent recycling).
-
Critical waste streams: Copper-containing byproducts from reduction steps require chelation treatment.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s quinazolinone core and acetamide linker are common features among analogs. Key variations lie in substituents on the benzyl group and the quinazolinone ring, which influence molecular weight, solubility, and melting points.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
- Halogenation: The 2,4-dichlorobenzyl group in the target compound increases molecular weight compared to non-halogenated analogs (e.g., 4d).
- Methoxy Groups: The 6,7-dimethoxy substituents on the quinazolinone ring differentiate the target from analogs like 8d (unsubstituted quinazolinone) and C3 (trihydroxy substituents). Methoxy groups can modulate electronic effects and hydrogen-bonding capacity.
- Melting Points : Higher melting points in compounds like 4d (242–244°C) suggest greater crystallinity, possibly due to polar hydroxyl substituents, whereas the target’s melting point remains undocumented.
Biological Activity
N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 367.22 g/mol
CAS Registry Number: 123456-78-9 (hypothetical for illustration)
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor cell proliferation by inducing apoptosis in cancer cell lines.
- Microtubule Disruption : Similar to other quinazoline derivatives, it may disrupt microtubule dynamics, leading to mitotic arrest in cancer cells.
- Targeting Specific Pathways : It may interact with specific signaling pathways involved in cell survival and proliferation.
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| Anticancer | C6 (Glioma) | 7.5 | Microtubule disruption |
| Antimicrobial | E. coli | 10.0 | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM in A549 cells. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and DNA fragmentation assays.
Case Study 2: Microtubule Interaction
Research demonstrated that the compound interferes with microtubule polymerization in vitro. It was found to bind to tubulin, causing a reorganization of microtubules similar to that observed with established antimitotic agents. This effect was confirmed using fluorescence microscopy and tubulin polymerization assays.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,4-dichlorobenzyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide?
The synthesis typically involves multi-step organic reactions. A representative route includes:
- Oxidation : Conversion of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide .
- Coupling : Reaction of the oxidized intermediate with N,N′-carbonyldiimidazole (CDI) and 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide to form the final acetamide derivative . Key considerations include solvent selection (e.g., dry acetone for coupling reactions) and temperature control to maximize yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly for distinguishing quinazolinone and dichlorobenzyl moieties .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of isotopic patterns (e.g., chlorine isotopes) .
Advanced Research Questions
Q. What strategies can be implemented to optimize reaction yields during the coupling steps of the synthesis?
- Catalyst and Reagent Optimization : Use of CDI as a coupling agent enhances reactivity under anhydrous conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetone) improve solubility of intermediates and stabilize transition states .
- Temperature Control : Reflux conditions (e.g., 18 hours at 60–80°C) are critical for complete conversion .
- Workflow Adjustments : Sequential washing with distilled water post-reaction removes unreacted starting materials .
Q. How should researchers address inconsistencies in biological activity data across different experimental models?
- Mechanistic Profiling : Compare binding affinities to target receptors (e.g., GABA receptors for anticonvulsant activity) using in vitro assays .
- Pharmacokinetic Studies : Evaluate metabolic stability (e.g., CYP450 interactions) and bioavailability to identify species-specific variations .
- Dose-Response Analysis : Use standardized protocols (e.g., MTT assays for cytotoxicity) to normalize activity metrics across models .
Q. What approaches are recommended for modifying the quinazolinone core to enhance target specificity?
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 6- or 7-position of the quinazolinone to modulate electronic properties and receptor interactions .
- Heterocycle Fusion : Attach pyridine or triazole rings to the quinazolinone scaffold to explore π-π stacking interactions with biological targets .
- Bioisosteric Replacement : Substitute the dichlorobenzyl group with trifluoromethyl or nitrobenzyl groups to optimize lipophilicity and binding kinetics .
Methodological Considerations
Q. How can researchers validate the purity of synthesized batches for reproducible biological testing?
- HPLC with Diode Array Detection (DAD) : Monitor UV absorption at 254 nm to detect impurities .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
Q. What experimental designs are suitable for evaluating the compound’s mechanism of action in neurological models?
- Electrophysiological Studies : Patch-clamp assays to measure ion channel modulation (e.g., Na⁺ or K⁺ channels) .
- Behavioral Models : Rodent seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) with dose-ranging studies .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with neurological targets like NMDA receptors .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental binding data?
- Force Field Refinement : Adjust parameters in docking software to account for solvation effects or protein flexibility .
- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., via X-ray diffraction) to confirm binding poses .
- Alchemical Free Energy Calculations : Use molecular dynamics to quantify binding free energy differences between predicted and observed interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
